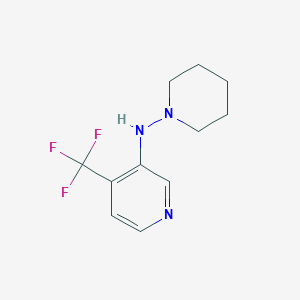
N-(Piperidin-1-yl)-4-(trifluoromethyl)-pyridin-3-amine
Descripción general
Descripción
N-(Piperidin-1-yl)-4-(trifluoromethyl)-pyridin-3-amine, commonly known as PF-06463922, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. PF-06463922 is a potent and selective inhibitor of the receptor tyrosine kinase, c-Met, which is involved in cell growth, survival, and migration.
Aplicaciones Científicas De Investigación
PF-06463922 has been extensively studied for its potential therapeutic applications in various types of cancer, including lung, breast, and liver cancer. The drug has shown promising results in preclinical studies, demonstrating potent antitumor activity and the ability to overcome resistance to other targeted therapies. PF-06463922 has also been shown to inhibit tumor growth and metastasis in animal models of cancer.
Mecanismo De Acción
PF-06463922 selectively inhibits the c-Met receptor tyrosine kinase, which is overexpressed in many types of cancer. The inhibition of c-Met leads to the inhibition of downstream signaling pathways involved in cell growth, survival, and migration. PF-06463922 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
PF-06463922 has been shown to have potent antitumor activity in vitro and in vivo. The drug has also been shown to inhibit tumor growth and metastasis in animal models of cancer. In addition, PF-06463922 has been shown to induce apoptosis in cancer cells, suggesting that it may be an effective treatment for cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PF-06463922 is its selectivity for c-Met, which reduces the risk of off-target effects. The drug has also been shown to have high potency, making it effective at low concentrations. However, one limitation of PF-06463922 is its poor solubility, which can make it difficult to administer in vivo. In addition, more research is needed to determine the optimal dose and treatment regimen for PF-06463922.
Direcciones Futuras
There are several future directions for research on PF-06463922. One area of interest is the development of new formulations or delivery methods to improve the drug's solubility and bioavailability. Another area of research is the identification of biomarkers that can predict patient response to PF-06463922. In addition, more studies are needed to determine the optimal dose and treatment regimen for the drug in different types of cancer. Finally, the potential use of PF-06463922 in combination with other targeted therapies or immunotherapies should be explored.
Propiedades
IUPAC Name |
N-piperidin-1-yl-4-(trifluoromethyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3/c12-11(13,14)9-4-5-15-8-10(9)16-17-6-2-1-3-7-17/h4-5,8,16H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUDMHZHYLDBFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC2=C(C=CN=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Piperidin-1-yl)-4-(trifluoromethyl)-pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



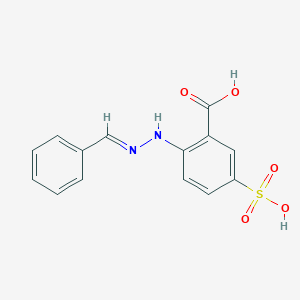
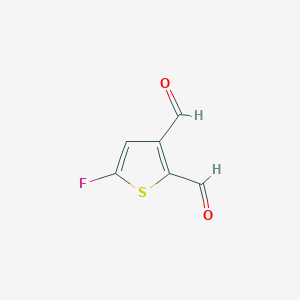
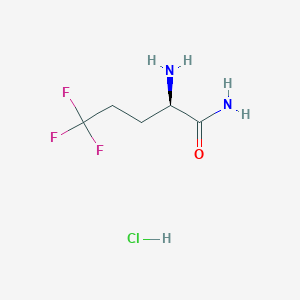
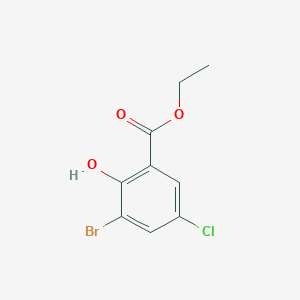
![Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1401598.png)

![4-[(5-Bromo-3-methoxycarbonyl-2-methylphenyl)-methylamino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1401600.png)
![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzoic acid methyl ester](/img/structure/B1401601.png)
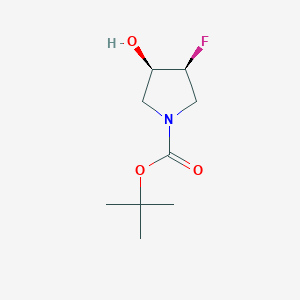
![(S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine hydrochloride](/img/structure/B1401604.png)
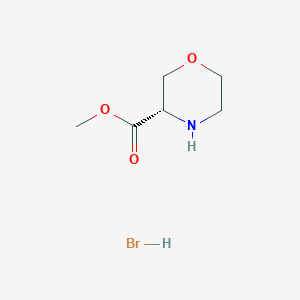
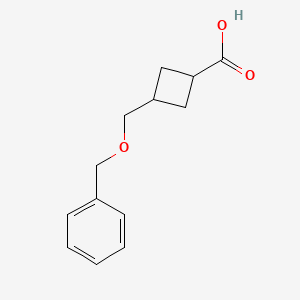
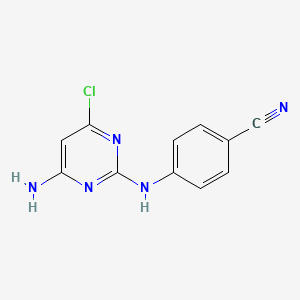
![2-Oxa-8-azaspiro[4.5]decane oxalate](/img/structure/B1401615.png)